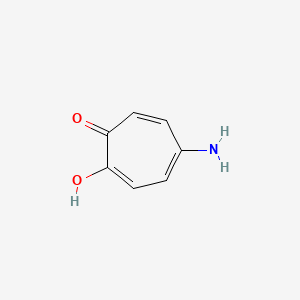

5-Aminotropolone

Übersicht

Beschreibung

5-Aminotropolone is a heterocyclic polycyclic aromatic compound characterized by a nitrogen atom in the five-membered ring. This compound has garnered significant interest due to its diverse applications in scientific research and industry. It is known for its unique chemical structure and properties, which make it a valuable subject of study in various fields.

Wirkmechanismus

Target of Action

It has been found to react with various isocyanates

Mode of Action

5-Aminotropolone interacts with its targets through chemical reactions. For instance, it reacts with various isocyanates to form ureas . A theoretical study suggests that an intramolecular H-atom transfer process occurs in this compound in both the ground and first excited singlet electronic states .

Biochemical Pathways

It’s known that the compound undergoes photo-reaction in aqueous acid solution, producing 2-amino-5-oxocyclopent-1-enylacetic acid . This suggests that this compound may be involved in light-dependent reactions and could potentially influence related biochemical pathways.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it reacts with various isocyanates to form ureas . Additionally, when irradiated in dilute mineral acid solution, it produces 2-amino-5-oxocyclopent-1-enylacetic acid .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound undergoes photo-reaction under the influence of light . Furthermore, the reaction of this compound with isocyanates is influenced by factors such as temperature and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

5-Aminotropolone plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been shown to inhibit catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines . Additionally, this compound interacts with metalloproteases, which are enzymes that require metal ions for their catalytic activity . These interactions are primarily due to the compound’s ability to chelate metal ions, thereby inhibiting the enzyme’s activity.

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been observed to induce apoptosis in human promyelocytic leukemic cells (HL-60) through the activation of caspase-3 and internucleosomal DNA fragmentation . Furthermore, this compound influences cell signaling pathways by scavenging reactive oxygen species (ROS) such as superoxide (O2-) and nitric oxide (NO), which are involved in cellular signaling and oxidative stress responses . This compound also affects gene expression by modulating the activity of transcription factors involved in stress response pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through the chelation of metal ions, which inhibits the activity of metalloproteases and other metal-dependent enzymes . Additionally, this compound can produce radicals under alkaline conditions, leading to redox reactions that contribute to its cytotoxic effects . These interactions result in enzyme inhibition, changes in gene expression, and the induction of apoptosis in certain cell types.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature . Long-term studies have shown that this compound can maintain its cytotoxic effects over extended periods, although its efficacy may decrease due to gradual degradation . In vitro studies have demonstrated that the compound’s impact on cellular function, including apoptosis induction and ROS scavenging, persists over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition and cytotoxicity without causing severe toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its role as a metal chelator. It interacts with enzymes such as catechol-O-methyltransferase and metalloproteases, affecting their activity and, consequently, the metabolic flux of related pathways . The compound’s ability to modulate enzyme activity can lead to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s chelating properties facilitate its binding to metal ions, which can influence its localization and accumulation in specific cellular compartments . Additionally, this compound’s distribution is affected by its interactions with cellular membranes and transport proteins, which can modulate its uptake and efflux.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Aminotropolone can be synthesized through several methods. One notable method involves the reaction of tropolone with ammonia in the presence of a catalyst. Another method includes the reaction of tropolone with hydroxylamine, followed by reduction . Additionally, this compound can be synthesized by the reaction of tropolone with various isocyanates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. Common industrial methods include the use of high-pressure reactors and continuous flow systems to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Aminotropolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine.

Major Products:

Oxidation: The oxidation of this compound typically yields 5-nitrotropolone or 5-cyanotropolone.

Reduction: Reduction reactions can produce 5-hydroxyaminotropolone or 5-aminocycloheptatriene.

Substitution: Substitution reactions can result in various halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

5-Aminotropolone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: this compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Aminotropolone is unique due to its amino group, which imparts distinct chemical and biological properties compared to its analogs. For instance, 5-Cyanotropolone and 5-Nitrotropolone have different substituents that affect their reactivity and applications . The presence of the amino group in this compound makes it more versatile in chemical synthesis and potentially more active in biological systems .

Eigenschaften

IUPAC Name |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUTRFFONLOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990446 | |

| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-46-7 | |

| Record name | 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VII tropolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

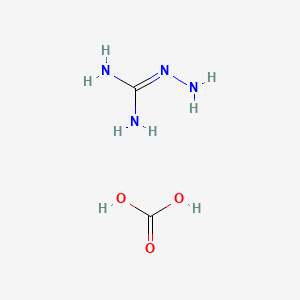

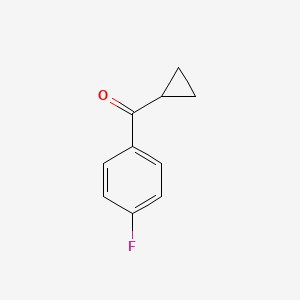

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

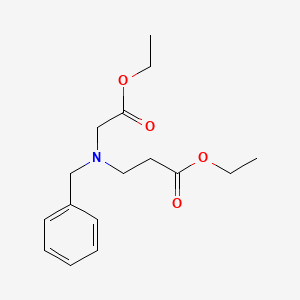

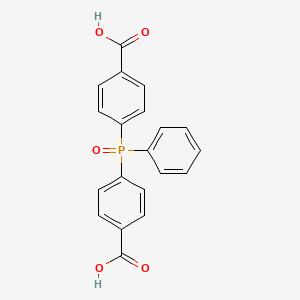

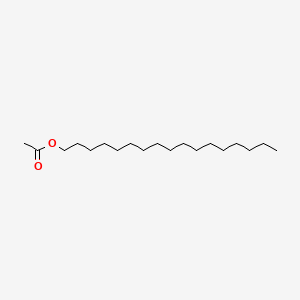

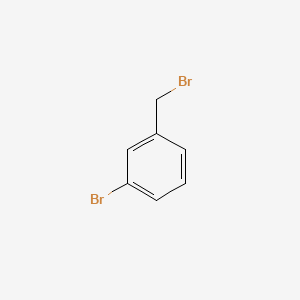

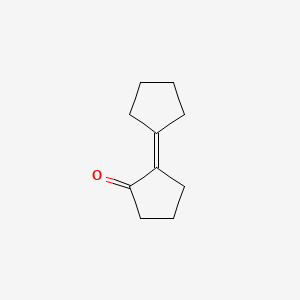

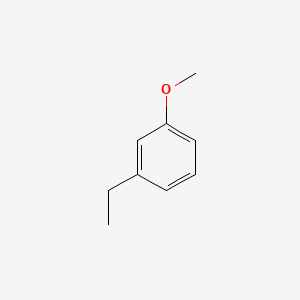

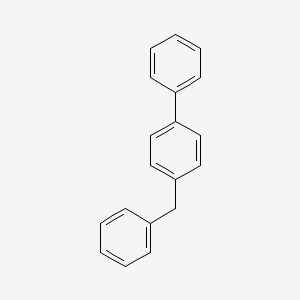

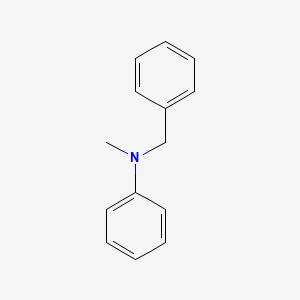

Feasible Synthetic Routes

Q1: What makes 5-Aminotropolone interesting for anti-tumor research?

A: Research has shown that this compound exhibits promising tumor-specific cytotoxicity, particularly against human oral tumor cell lines. [] This selectivity makes it an attractive candidate for further investigation as a potential anti-cancer agent.

Q2: How does this compound exert its cytotoxic effects?

A: Studies suggest that this compound induces apoptotic cell death, characterized by internucleosomal DNA fragmentation and caspase 3 activation. [] It is proposed that this occurs through a radical-mediated redox reaction, as this compound can produce radicals under alkaline conditions and effectively scavenge superoxide and nitric oxide. []

Q3: What is the significance of the amino group in this compound's activity?

A: The presence and position of the amino group significantly impact this compound's tumor specificity. While this compound shows high specificity, 2-Aminotropolone and its derivatives lack this selectivity. [] This highlights the importance of the amino group's position for its biological activity.

Q4: How does this compound compare to other tropolone derivatives in terms of cytotoxicity?

A: Among the twenty-seven tropolone derivatives studied, those with a phenolic OH group, hinokithiol, its tosylate, methyl ethers, and this compound exhibited relatively higher tumor specificity. [] This suggests that specific structural features within the tropolone scaffold contribute to its anti-tumor potential.

Q5: What spectroscopic data is available for characterizing this compound?

A: Researchers have extensively studied the fluorescence excitation spectrum of this compound and its isotopomers using a combined ab initio + nuclear dynamics approach. [] These studies provide valuable insights into the molecule's vibrational energy levels and the impact of isotopic substitution on its spectroscopic properties.

Q6: Has the impact of amino group rotation on the properties of this compound been investigated?

A: Yes, studies have explored the coupling between amino group torsion and intramolecular proton tunneling in this compound. [, , ] These investigations provide a deeper understanding of the molecule's dynamic behavior and its influence on spectroscopic features like tunneling splittings.

Q7: What synthetic routes are available for producing this compound?

A: this compound can be synthesized from its corresponding 5-azidotropolone through thermolysis. [] Additionally, 5-Azidotropolones themselves are accessible from the reaction of sodium azide with tropolone diazonium salts, derived from 5-Aminotropolones. []

Q8: Does this compound undergo electrophilic substitution reactions?

A: Yes, 5-Azidotropolone, a precursor to this compound, readily undergoes electrophilic substitution reactions at the 3- and 7-positions. [] This reactivity pattern highlights the influence of the electron-rich tropolone ring system on the molecule's chemical behavior.

Q9: Are there any known reactions of this compound with diketene?

A: Yes, this compound reacts with diketene to yield 5-acetoacetamidotropolone as the main product and a pyridone derivative as a by-product. [, ] Interestingly, the reaction outcome is influenced by the pKa values of the aminotropones and the basic catalysts used. []

Q10: Are there any documented photochemical reactions involving this compound?

A: Yes, when irradiated with a high-pressure mercury lamp in a dilute acidic solution, this compound converts to 2-amino-5-oxocyclopent-1-enylacetic acid. [] This photo-reaction highlights the potential for light-induced transformations of this compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)